LY393558 is a synthetic compound classified as a combined serotonin transporter (SERT) inhibitor and 5-HT1B receptor antagonist. [, , , ] It is a powerful tool in investigating the roles of serotonin and its receptors in various physiological and pathological processes. LY393558's dual-action mechanism makes it particularly useful in studying the complex interplay between SERT and 5-HT1B receptors.
LY 393558 was developed by Eli Lilly and Company, and it is classified under the category of pharmacological agents targeting the serotonergic system. Its chemical structure is characterized by a complex arrangement that includes a sulfur-containing moiety, contributing to its unique biological activity. The compound’s CAS number is 271780-64-4, and its molecular formula is with a molecular weight of approximately 546.68 g/mol .
The synthesis of LY 393558 involves several steps, typically starting from commercially available precursors. The synthetic pathway includes:
Specific parameters like temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of LY 393558 can be described as follows:
The three-dimensional conformation allows for effective binding to serotonin transporters and receptors, which is essential for its function as a reuptake inhibitor .
LY 393558 participates in several chemical reactions primarily related to its pharmacological activity:
The inhibition constant (IC50) for LY 393558 against serotonin reuptake is reported to be approximately 3.3 nM in rat cortical synaptosomes, indicating high potency .
The mechanism of action for LY 393558 involves:
This dual action enhances serotonergic signaling pathways, contributing to its antidepressant effects .
LY 393558 exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
LY 393558 has potential applications primarily in:
Given its mechanism of action and pharmacological profile, LY 393558 holds promise for further development as an antidepressant agent .
LY 393558 represents a chemically engineered compound characterized by the molecular formula C₂₆H₃₁FN₄O₄S₂ and a molecular weight of 546.68 g/mol. This molecule integrates a complex structure featuring a benzothiadiazine dioxide core linked to a fluoroindole moiety through a dihydropyridinyl ethyl chain. Its design specifically targets key components of the serotonergic system, positioning it as a multifaceted pharmacological probe and potential therapeutic agent. The compound's significance lies in its capacity to simultaneously modulate serotonin reuptake and receptor activity, offering a unique tool for deciphering serotonin's intricate roles in neurological, psychiatric, and vascular processes [2] [5] [8].
LY 393558 exhibits a distinctive dual mechanism of action, functioning as both a potent serotonin reuptake inhibitor and a selective antagonist at specific serotonin receptor subtypes. Quantitative pharmacological assessments reveal its high affinity for the serotonin transporter (SERT), with a half-maximal inhibitory concentration (pIC₅₀) of 8.48, indicating efficient blockade of serotonin reuptake into presynaptic neurons. Concurrently, LY 393558 demonstrates robust antagonistic activity at 5-hydroxytryptamine 1B (5-HT₁B) and 5-hydroxytryptamine 1D (5-HT₁D) receptors, evidenced by dissociation constant (pKᴮ) values of 9.05 and 8.98, respectively. This dual action significantly elevates extracellular serotonin concentrations more effectively than selective serotonin reuptake inhibitors like fluoxetine alone [2] [5] [8].
Beyond its primary targets, LY 393558 exhibits moderate antagonism at 5-hydroxytryptamine 2A (5-HT₂A; pKᵢ = 7.29) and 5-hydroxytryptamine 2B (5-HT₂B; pKᵢ = 7.35) receptors. This broader receptor profile contributes to its functional effects, particularly in vascular tissues where serotonin-induced vasoconstriction is mediated partly through these receptors. The compound's ability to inhibit vesicular monoamine transporter 2 (VMAT2) and redistribute its localization further modulates monoamine storage and release dynamics, adding another layer to its complex pharmacological profile [4] [5] [9].
Table 1: Receptor Binding Profile of LY 393558
Target | Activity | Potency (pK/pIC₅₀) | Functional Consequence |
---|---|---|---|
Serotonin Transporter | Inhibition | 8.48 (pIC₅₀) | Increased extracellular serotonin |
5-Hydroxytryptamine 1B | Antagonism | 9.05 (pKᴮ) | Blocked terminal autoreceptors |
5-Hydroxytryptamine 1D | Antagonism | 8.98 (pKᴮ) | Blocked terminal autoreceptors |
5-Hydroxytryptamine 2A | Antagonism | 7.29 (pKᵢ) | Reduced serotonin-induced vasoconstriction |
5-Hydroxytryptamine 2B | Antagonism | 7.35 (pKᵢ) | Reduced serotonin-induced vasoconstriction |
VMAT2 | Inhibition/Redistribution | Not quantified | Altered monoamine storage & release |
In vivo electrophysiological and microdialysis studies confirm that LY 393558 potently antagonizes terminal 5-HT₁B/₁D autoreceptors. This blockade prevents the autoreceptor-mediated negative feedback loop typically triggered by serotonin release. Consequently, LY 393558 produces a greater increase in extracellular serotonin levels in regions like the guinea pig and rat forebrain compared to selective serotonin reuptake inhibitors acting alone. This synergistic effect underscores its potential for enhancing serotonergic neurotransmission beyond the capabilities of classical reuptake inhibitors [5] [8] [9].
LY 393558 emerged from targeted drug discovery efforts in the late 1990s and early 2000s, a period marked by intense interest in modulating serotonergic signaling for neurological and cardiovascular disorders. It was developed as a research compound designed to overcome limitations of existing selective serotonin reuptake inhibitors, particularly their diminished ability to elevate extracellular serotonin due to the activation of inhibitory autoreceptors (specifically 5-HT₁B and 5-HT₁D subtypes) upon reuptake blockade. The compound's design rationale centered on creating a single molecule capable of concurrently inhibiting serotonin reuptake and blocking these key autoreceptors, thereby amplifying and prolonging serotonin's synaptic effects [2] [5] [9].
Initial pharmacological characterization demonstrated that LY 393558 achieved this dual objective effectively. Early in vitro studies using synaptosomal preparations and receptor binding assays established its high affinity for the serotonin transporter and 5-HT₁B/₁D receptors. Functional assays, particularly in isolated pulmonary artery rings, revealed its ability to antagonize serotonin-induced vasoconstriction, suggesting potential applications in conditions like pulmonary hypertension where serotonin plays a pathogenic role in vascular remodeling and constriction. This vascular effect was attributed to its combined 5-HT reuptake inhibition and receptor blockade (particularly 5-HT₂A and 5-HT₂B antagonism), highlighting its multifaceted pharmacology beyond the central nervous system [2] [8].
While initially explored for cardiovascular applications, LY 393558 gained prominence primarily as a sophisticated research tool. Its ability to potently increase extracellular serotonin levels by overcoming the autoreceptor-mediated feedback limitation provided neuroscientists with a powerful means to probe serotonin's roles in mood regulation, cognition, and neural development. The compound facilitated investigations into how sustained versus phasic increases in serotonin signaling affect neuroplasticity, gene expression, and behavior, contributing significantly to fundamental neuropharmacology [5] [6] [9].
LY 393558 occupies a unique niche in serotonin research due to its integrated dual mechanism. Its primary significance lies in its utility for dissecting the complex autoregulatory mechanisms governing serotonergic neurotransmission. By simultaneously blocking reuptake and preventing autoreceptor-mediated feedback inhibition, LY 393558 produces a robust and sustained elevation of extracellular serotonin. This effect surpasses that achievable with selective serotonin reuptake inhibitors alone, which paradoxically activate inhibitory autoreceptors upon increasing synaptic serotonin, thereby self-limiting their neurochemical efficacy. Consequently, LY 393558 has been instrumental in demonstrating the physiological and behavioral consequences of maximizing serotonergic tone, particularly in models of depression and anxiety where enhanced serotonin signaling correlates with therapeutic effects [5] [8] [9].
Furthermore, LY 393558 has facilitated exploration into serotonin's dual roles as a neurotransmitter and a developmental modulator. Serotonin neurons are among the earliest born in the developing central nervous system, predominantly restricted to hindbrain regions. They exert trophic influences critical for neurogenesis, cell migration, axon pathfinding, and synapse formation—processes modulated through specific receptor subtypes (e.g., 5-HT₁B and 5-HT₁D). By selectively antagonizing these receptors, LY 393558 has helped researchers elucidate how serotonin signaling shapes neural circuit formation, particularly in thalamocortical pathways. Disruptions in these developmental processes, potentially induced by pharmacological or genetic manipulations of serotonin signaling, are implicated in neurodevelopmental disorders, providing mechanistic insights [1] [6].
The compound's receptor polypharmacology also illuminates serotonin's peripheral roles. Approximately 90% of the body's serotonin is synthesized in the gastrointestinal tract by enterochromaffin cells, influenced significantly by gut microbiota. Peripheral serotonin regulates gastrointestinal motility, vascular tone, platelet aggregation, and bone metabolism. LY 393558's ability to antagonize vascular 5-HT₁B, 5-HT₂A, and 5-HT₂B receptors and inhibit reuptake provides a tool for investigating how modulating peripheral serotonin dynamics affects systems physiology, particularly in vascular beds like the pulmonary circulation. Research demonstrates its efficacy in reducing serotonin-mediated vasoconstriction in human pulmonary arteries, highlighting its relevance for studying pulmonary hypertension pathophysiology [2] [8] [10].
Table 2: Research Applications of LY 393558 in Serotonergic Pathways
Research Domain | Application of LY 393558 | Key Insight Generated |
---|---|---|
Serotonergic Autoregulation | Blockade of 5-HT₁B/₁D autoreceptors + SERT inhibition | Enhanced & sustained elevation of extracellular serotonin |
Neural Development | Antagonism of 5-HT₁B/₁D during critical periods | Disrupted thalamocortical axon pathfinding & circuit formation |
Vascular Pharmacology | Antagonism of 5-HT₂A/₂B receptors + SERT inhibition in PA rings | Reduced 5-HT-induced vasoconstriction in pulmonary arteries |
Microbiome-Gut-Brain Axis | Modulation of peripheral serotonin synthesis & signaling | Links between gut microbes, EC cell function & serotonin levels |
Finally, LY 393558 contributes to understanding the interplay between genetic and pharmacological perturbations of serotonin signaling. Research indicates that global disruptions in serotonin availability (e.g., via synthesis inhibition) during development produce more profound and persistent neuroanatomical and behavioral alterations than manipulations targeting single receptor subtypes. This suggests compensation mechanisms among receptor subtypes. LY 393558's capacity to disrupt signaling through multiple 5-HT receptor subtypes simultaneously (1B, 1D, 2A, 2B) provides a valuable approach to circumvent this compensation, enabling researchers to model the consequences of broader serotonergic dysfunction relevant to complex neuropsychiatric conditions [6]. Its role in exploring the "plasticity" rather than pure "risk" associated with early-life changes in serotonin signaling offers nuanced insights into developmental vulnerability and resilience [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7